2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide
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Description
2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O3S3 and its molecular weight is 421.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is the carbonic anhydrase (CA) enzyme, specifically the β-class CA isoenzymes . These enzymes play a crucial role in maintaining pH and fluid balance in cells, and are involved in various physiological processes.
Mode of Action
The compound this compound interacts with its targets by inhibiting the activity of the β-class CA isoenzymes . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular pH and fluid balance.
Biochemical Pathways
The inhibition of β-class CA isoenzymes by this compound affects various biochemical pathways. These include the carbon dioxide transport and bicarbonate buffering system, which are crucial for maintaining cellular pH and fluid balance .
Result of Action
The inhibition of β-class CA isoenzymes by this compound results in disruption of normal cellular processes, including pH regulation and fluid balance . This can lead to the death of pathogenic organisms, such as Mycobacterium tuberculosis, that rely on these enzymes for survival .
Biological Activity
The compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic molecule belonging to the class of benzo[e][1,2,4]thiadiazine derivatives. Its unique structure and functional groups suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potentials, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C₁₉H₂₁N₃O₄S₂
- Molecular Weight : 419.5 g/mol
- Key Functional Groups : Acetamide, thiadiazine core, and ethyl substituent.
The structural attributes contribute to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the benzo[e][1,2,4]thiadiazine framework exhibit a range of antimicrobial properties. Preliminary studies suggest that this specific compound may demonstrate:
- Inhibition of bacterial growth : The compound has been tested against various pathogenic bacteria, showing significant efficacy in inhibiting their growth.
- Antifungal properties : Similar derivatives have shown effectiveness against fungal strains, indicating a broad spectrum of antimicrobial activity.
Enzyme Inhibition
The compound's structure suggests potential interactions with specific enzymes:
- Acetylcholinesterase Inhibition : Studies on similar thiadiazine derivatives have shown superior efficacy against acetylcholinesterase compared to conventional drugs. This suggests that the compound may also inhibit this enzyme effectively.
Enzyme Target | Inhibition Type | Efficacy Comparison |
---|---|---|
Acetylcholinesterase | Competitive | Higher than reference drugs |
Alkaline phosphatase | Non-competitive | Significant inhibition observed |
Antiviral Activity
Some derivatives of thiadiazines have been evaluated for their antiviral properties:
- HIV Inhibition : The compound may exhibit antiviral activity against HIV strains based on structural similarities with other effective compounds tested in vitro.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to involve:
- Receptor Modulation : Potential interaction with neurotransmitter receptors could lead to modulation of neurotransmission.
- Enzyme Interaction : The ability to inhibit specific enzymes suggests a mechanism that could be beneficial in treating conditions characterized by enzyme dysregulation.
Case Studies
Several studies have focused on related compounds within the same chemical class:
- A study assessed the anticancer properties of related thiadiazine derivatives against various cancer cell lines (BHK-21 and H157), demonstrating promising results in inhibiting cell proliferation.
- Another investigation highlighted the anti-inflammatory effects of similar compounds in animal models, suggesting potential therapeutic applications for inflammatory diseases.
Properties
IUPAC Name |
2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-3-21-15-9-4-5-10-16(15)27(23,24)20-18(21)26-12-17(22)19-13-7-6-8-14(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYPMVQRAJOQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.